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Compound of Interest

Compound Name: CFL-137

Cat. No.: B042665 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to address common pitfalls encountered during experiments involving the co-

stimulatory molecule CD137 (also known as 4-1BB or TNFRSF9). The information is tailored

for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of CD137 in a Western Blot?

A1: The human CD137 protein has a calculated molecular mass of approximately 27.5 kDa.[1]

It is a glycoprotein and can exist as both a monomer of around 30 kDa and a dimer of about 55

kDa on the T-cell surface.[1] Post-translational modifications, such as glycosylation, can lead to

the protein running at a slightly higher apparent molecular weight on an SDS-PAGE gel. A

recombinant human CD137 protein may have a predicted molecular weight of around 28 kDa.

Q2: My primary antibody for CD137 is not working in Western Blot. What should I do?

A2: First, ensure the antibody is validated for Western Blotting. Check the manufacturer's

datasheet for recommended applications and starting dilutions. Polyclonal antibodies often

perform better in immunoprecipitation and may provide a stronger signal in Western Blotting. If

using a monoclonal antibody, ensure the epitope is not masked under the denaturing conditions

of the experiment. As a positive control, use cell lysates from activated T-cells, which are

known to express CD137.

Q3: What are suitable positive controls for CD137 expression?
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A3: CD137 is inducibly expressed on activated T-cells (both CD4+ and CD8+), as well as

activated NK cells.[2] Therefore, a reliable positive control is peripheral blood mononuclear

cells (PBMCs) or isolated T-cells stimulated for 24-48 hours with mitogens like

Phytohaemagglutinin (PHA) or through T-cell receptor (TCR) stimulation (e.g., using anti-

CD3/CD28 antibodies).

Q4: I see high background in my flow cytometry experiment when staining for CD137. What are

the common causes?

A4: High background in flow cytometry can be due to several factors:

Inadequate Blocking: Non-specific binding of the antibody can be reduced by including an Fc

receptor blocking step before adding your primary antibody.

Antibody Concentration: The concentration of your anti-CD137 antibody may be too high. It's

crucial to titrate your antibody to find the optimal concentration that gives a good signal-to-

noise ratio.

Dead Cells: Dead cells can non-specifically bind antibodies. Always include a viability dye in

your panel to exclude dead cells from the analysis.

Insufficient Washing: Ensure an adequate number of wash steps after antibody incubation to

remove any unbound antibody.

Troubleshooting Guides
Western Blotting
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Problem Possible Cause Recommended Solution

No Band or Weak Signal
Low expression of CD137 in

the sample.

Use activated T-cell lysates as

a positive control. Increase the

amount of protein loaded onto

the gel.

Inefficient antibody binding.

Optimize the primary antibody

concentration (e.g., try a

dilution of 1:1000 for polyclonal

antibodies).[2] Incubate the

membrane with the primary

antibody overnight at 4°C to

enhance signal.

Poor protein transfer to the

membrane.

Verify transfer efficiency by

staining the membrane with

Ponceau S after transfer.

Optimize transfer time and

voltage according to the

protein's molecular weight.

High Background
Primary antibody concentration

is too high.

Reduce the primary antibody

concentration. A typical starting

point for a polyclonal anti-

CD137 antibody is 0.1-0.2

µg/mL.

Insufficient blocking.

Increase blocking time to 1-2

hours at room temperature or

overnight at 4°C. Use 5% non-

fat milk or BSA in TBST as the

blocking agent.

Inadequate washing.

Increase the number and

duration of washes with TBST

after primary and secondary

antibody incubations.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.cellsignal.com/products/primary-antibodies/4-1bb-cd137-tnfrsf9-antibody/62634
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042665?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Non-specific Bands
Antibody is cross-reacting with

other proteins.

Use an affinity-purified

antibody. Perform a BLAST

search with the immunogen

sequence to check for

potential cross-reactivity.

Protein degradation.

Add a protease inhibitor

cocktail to your lysis buffer and

keep samples on ice.

Quantitative PCR (qPCR)
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Problem Possible Cause Recommended Solution

High Ct Value / Late

Amplification

Low abundance of CD137

mRNA.

CD137 is an inducible gene.

Ensure your cells have been

properly stimulated to induce

its expression. Increase the

amount of cDNA used in the

reaction.

Inefficient primers.

Design and validate new

primers. An example of a

human CD137 forward primer

is 5'-

TCTTCCTCACGCTCCGTTTC

TC-3' and a reverse primer is

5'-

TGGAAATCGGCAGCTACAG

CCA-3'.

Poor quality RNA or cDNA.

Check RNA integrity using a

Bioanalyzer or gel

electrophoresis. Ensure no

inhibitors are carried over from

the RNA extraction.

Low Amplification Efficiency

Suboptimal primer

concentration or annealing

temperature.

Perform a primer concentration

matrix and a temperature

gradient to optimize the

reaction conditions.

Presence of PCR inhibitors.

Dilute the cDNA template to

reduce the concentration of

inhibitors. Re-purify the RNA if

necessary.

Signal in No-Template Control

(NTC)

Contamination of reagents or

workspace.

Use aerosol-resistant pipette

tips. Physically separate pre-

PCR and post-PCR areas.

Prepare fresh solutions and

master mixes.
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Primer-dimer formation.

Optimize primer concentration.

Analyze the melting curve;

primer-dimers typically have a

lower melting temperature than

the specific product.

Data Presentation
Table 1: Hypothetical Gene and Protein Expression of CD137 in Human T-Cells Following

Stimulation.

This table illustrates the expected upregulation of CD137 in response to a mitogenic stimulus.

Treatment Group
CD137 mRNA Fold Change

(qPCR)

% CD137+ of CD8+ T-cells

(Flow Cytometry)

Unstimulated Control 1.0 1.5%

PHA (5 µg/mL) for 24h 15.4 45.2%

PHA (5 µg/mL) for 48h 8.2 68.7%

Experimental Protocols
Protocol: Detection of CD137 on Activated T-Cells by
Flow Cytometry
This protocol describes the steps to stimulate human PBMCs and subsequently stain for

surface expression of CD137 on T-cells.

Cell Stimulation:

Isolate PBMCs from whole blood using density gradient centrifugation.

Resuspend cells at 1 x 10^6 cells/mL in complete RPMI medium.

Add a T-cell stimulus (e.g., 5 µg/mL PHA or anti-CD3/CD28 beads).
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Culture for 24-48 hours at 37°C in a 5% CO2 incubator. Include an unstimulated control.

Antibody Staining:

Harvest the cells and wash with FACS buffer (PBS + 2% FBS).

Block Fc receptors by incubating cells with an Fc blocking reagent for 10 minutes at 4°C.

Without washing, add the cocktail of fluorescently-conjugated antibodies (e.g., anti-CD3,

anti-CD8, anti-CD137) and a viability dye.

Incubate for 30 minutes at 4°C in the dark.

Wash the cells twice with FACS buffer.

Resuspend the cells in 300 µL of FACS buffer for acquisition.

Data Acquisition and Analysis:

Acquire the samples on a flow cytometer.

Gate on live, single cells, then on lymphocytes, and subsequently on CD3+ T-cells.

From the T-cell population, gate on CD8+ cells and analyze the expression of CD137.

Mandatory Visualizations
CD137 Signaling Pathway
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Caption: CD137 signaling cascade upon ligand binding.

Experimental Workflow: Western Blotting
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Caption: Standard workflow for CD137 detection by Western Blot.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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